![molecular formula C21H37NO5 B1262370 Tumonoic acid F](/img/structure/B1262370.png)
Tumonoic acid F
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Overview
Description
Tumonoic acid F is a N-acyl-amino acid. It has a role as a metabolite.
Scientific Research Applications
Synthesis and Derivatives
- Synthesis and Anti-inflammatory Activity : Tumonoic acid A and its derivatives, including Ethyl tumonoate A, were synthesized without protecting groups. Ethyl tumonoate A exhibits anti-inflammatory activity and inhibits calcium oscillations in neocortical neurons (Nagalatha, Narala, & Narsaiah, 2018).
Discovery and Isolation
- Novel Metabolites from Cyanobacterial Assemblage : Tumonoic acids A, B, C, and derivatives methyl tumonoate A and B were isolated from a cyanobacterial assemblage of Lyngbya majuscula and Schizothrix calcicola. This discovery was significant in understanding the chemical diversity of marine cyanobacteria (Harrigan et al., 1999).
Biological Activity and Applications
- Cytotoxic Constituents and Bioactivity : A study on the marine cyanobacterium Blennothrix cantharidosmum revealed the presence of tumonoic acids D-I, along with the known tumonoic acid A. These compounds displayed modest antimalarial activity and inhibition of quorum sensing, contributing to our understanding of the biological activity of these compounds (Clark et al., 2008).
- Phylogeny-Guided Isolation and Activity : The phylogeny-guided isolation approach led to the discovery of Ethyl tumonoate A from the marine cyanobacterium cf. Oscillatoria margaritifera. This compound showed anti-inflammatory activity and inhibited calcium oscillations in neocortical neurons (Engene et al., 2011).
properties
Product Name |
Tumonoic acid F |
---|---|
Molecular Formula |
C21H37NO5 |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
(2S)-1-[(2S,3S)-3-acetyloxy-2,4-dimethyldodecanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H37NO5/c1-5-6-7-8-9-10-12-15(2)19(27-17(4)23)16(3)20(24)22-14-11-13-18(22)21(25)26/h15-16,18-19H,5-14H2,1-4H3,(H,25,26)/t15?,16-,18-,19-/m0/s1 |
InChI Key |
PFYSYVJVRRSPAP-PVRLSMEHSA-N |
Isomeric SMILES |
CCCCCCCCC(C)[C@@H]([C@H](C)C(=O)N1CCC[C@H]1C(=O)O)OC(=O)C |
Canonical SMILES |
CCCCCCCCC(C)C(C(C)C(=O)N1CCCC1C(=O)O)OC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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